![molecular formula C28H29N3O4S B2555816 N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide CAS No. 532970-55-1](/img/structure/B2555816.png)
N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide is a useful research compound. Its molecular formula is C28H29N3O4S and its molecular weight is 503.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radiolabeled Compounds for Imaging
Compounds with complex structures, including those with dimethoxyanilino groups, can be designed for use in medical imaging. For example, radiolabeled nonpeptide angiotensin II antagonists like [11C]L-159,884 have been developed for angiotensin II, AT1 receptor imaging. These compounds are potent and selective ligands for the AT1 receptor, prepared by C-11 methylation of corresponding desmethyl phenolic precursors, highlighting their potential in diagnostic imaging (Hamill et al., 1996).
Synthetic Chemistry and Drug Development
In the realm of synthetic chemistry and drug development, molecules with intricate structures serve as key intermediates or final products. For instance, the synthesis of specific benzamide compounds has been reported, showcasing the importance of detailed synthetic strategies in creating molecules with potential therapeutic uses. These synthesized compounds are characterized by various spectroscopic methods, underlining the importance of structural precision in drug development processes (Al Mamari & Al Lawati, 2019).
Antiulcer Activity
Research on phenylethylamine derivatives, including their synthesis and biopharmaceutical evaluation, highlights the therapeutic potential of complex organic molecules. Novel derivatives have been synthesized to improve solubility, bioavailability, and antiulcer activity, demonstrating the role of chemical modification in enhancing drug efficacy (Hosokami et al., 1995).
Sigma-2 Receptor Probes
The development of sigma-2 receptor probes, such as benzamide analogues radiolabeled with tritium, illustrates the application of complex molecules in understanding receptor binding and function. These studies provide insights into the pharmacological profiles of new ligands, facilitating research in neurology and pharmacology (Xu et al., 2005).
Identification of Impurities in Pharmaceuticals
The identification and synthesis of impurities in pharmaceutical drugs, such as Repaglinide, underscore the significance of chemical analysis and structural elucidation in ensuring drug purity and safety. Through detailed spectroscopic analysis and synthesis of impurities, researchers can better understand the composition and potential impacts of these substances in drugs (Kancherla et al., 2018).
Propiedades
IUPAC Name |
N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4S/c1-19-8-4-5-9-21(19)28(33)29-14-15-31-17-26(22-10-6-7-11-24(22)31)36-18-27(32)30-23-13-12-20(34-2)16-25(23)35-3/h4-13,16-17H,14-15,18H2,1-3H3,(H,29,33)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLBFEYRZGFSDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]oxane-4-carboxamide](/img/structure/B2555734.png)



![N-[3-Methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]prop-2-enamide](/img/structure/B2555741.png)
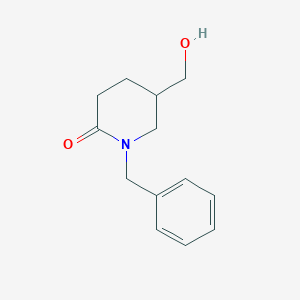
![3-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2555744.png)
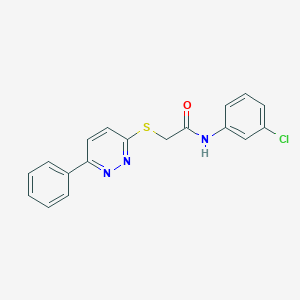
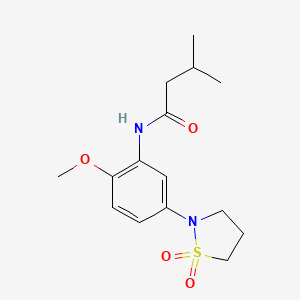
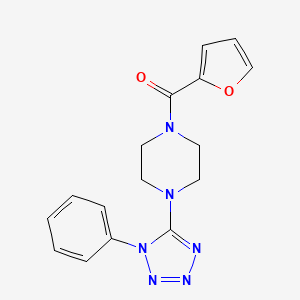
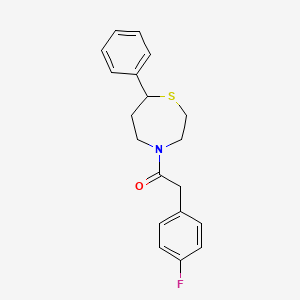
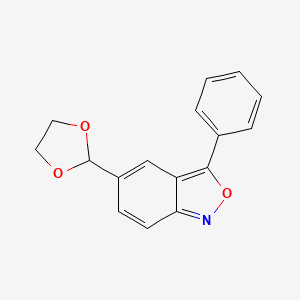
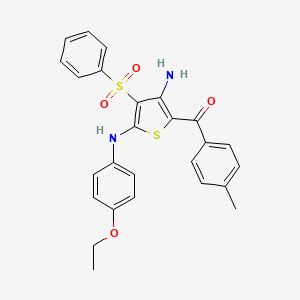
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/no-structure.png)